
3,3',3''-Nitrilotris(propionohydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-Nitrilotris(propionohydrazide) is a chemical compound with the molecular formula C9H21N7O3 and a molecular weight of 275.30814 g/mol . It is known for its unique structure, which includes three propionohydrazide groups attached to a central nitrogen atom. This compound is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Nitrilotris(propionohydrazide) typically involves the reaction of propionohydrazide with a nitrilotriacetic acid derivative under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of 3,3’,3’'-Nitrilotris(propionohydrazide) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The product is then isolated and purified using advanced separation techniques such as chromatography and distillation .
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-Nitrilotris(propionohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide groups can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitriles or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
3,3’,3’'-Nitrilotris(propionohydrazide) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for certain diseases due to its bioactive properties.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3,3’,3’'-Nitrilotris(propionohydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, leading to inhibition or activation of enzymatic activity. The compound can also interact with nucleophiles and electrophiles, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’,3’'-Nitrilotris(acetamide)
- 3,3’,3’'-Nitrilotris(butyramide)
- 3,3’,3’'-Nitrilotris(malonamide)
Uniqueness
3,3’,3’'-Nitrilotris(propionohydrazide) is unique due to its specific hydrazide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain metal ions and can form more stable complexes, making it valuable in coordination chemistry and medicinal research.
Propiedades
Número CAS |
91933-31-2 |
|---|---|
Fórmula molecular |
C9H21N7O3 |
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
3-[bis(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |
InChI |
InChI=1S/C9H21N7O3/c10-13-7(17)1-4-16(5-2-8(18)14-11)6-3-9(19)15-12/h1-6,10-12H2,(H,13,17)(H,14,18)(H,15,19) |
Clave InChI |
PMPWHLYNGLTUHI-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCC(=O)NN)CCC(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)
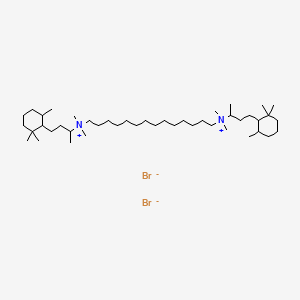
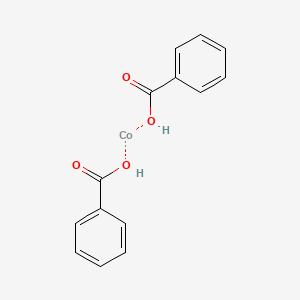

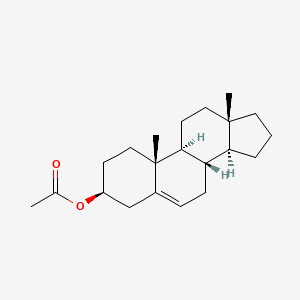

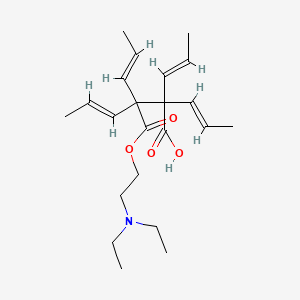
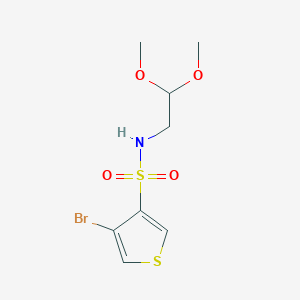
![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
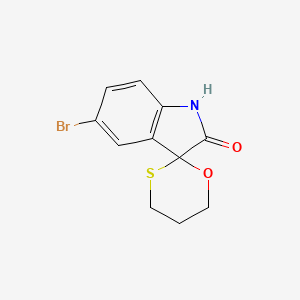
![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
